molecular formula C12H24O3 B14215196 2-Butyl-6-ethoxyhexanoic acid CAS No. 538374-02-6

2-Butyl-6-ethoxyhexanoic acid

Cat. No.: B14215196
CAS No.: 538374-02-6
M. Wt: 216.32 g/mol
InChI Key: KAURUHMQOSESCR-UHFFFAOYSA-N
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Description

2-Butyl-6-ethoxyhexanoic acid is a branched-chain carboxylic acid featuring a hexanoic acid backbone substituted with a butyl group at the 2-position and an ethoxy group at the 6-position. The butyl group enhances hydrophobicity, while the ethoxy group introduces polarity, influencing solubility and reactivity.

Properties

CAS No.

538374-02-6

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2-butyl-6-ethoxyhexanoic acid

InChI

InChI=1S/C12H24O3/c1-3-5-8-11(12(13)14)9-6-7-10-15-4-2/h11H,3-10H2,1-2H3,(H,13,14)

InChI Key

KAURUHMQOSESCR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCOCC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-ethoxyhexanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of hexanoic acid derivatives. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the hexanoic acid, followed by the addition of butyl and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Butyl-6-ethoxyhexanoic acid may involve large-scale alkylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reactions, and advanced purification techniques, including distillation and crystallization, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-ethoxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted hexanoic acid derivatives.

Scientific Research Applications

2-Butyl-6-ethoxyhexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and surfactants.

Mechanism of Action

The mechanism of action of 2-Butyl-6-ethoxyhexanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The butyl and ethoxy substituents may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

Structural Differences: Unlike 2-butyl-6-ethoxyhexanoic acid, this compound () features a benzoic acid core with an ethoxy-oxoacetamido substituent. The aromatic ring and amide group enhance hydrogen-bonding capacity and acidity (pKa ~3.2) compared to aliphatic carboxylic acids . Reactivity: The ethoxy-oxoacetamido group facilitates crystallographic stability, as shown in X-ray diffraction studies, which highlight planar amide geometries and intermolecular hydrogen bonds . In contrast, 2-butyl-6-ethoxyhexanoic acid’s aliphatic chain likely reduces crystallinity but improves lipid solubility.

Boronated Amino Acids (e.g., 2-Amino-6-boronohexanoic Acid)

Functional Groups: Boron-containing analogs () replace the ethoxy group with a boronate moiety and introduce an amino group. These modifications enable applications in medicinal chemistry (e.g., protease inhibition) due to boron’s electrophilic character . Synthesis: Both compounds utilize tert-butyl ester intermediates (e.g., tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate), but boronated derivatives require specialized reagents like dioxaborolanes, complicating synthesis compared to the ethoxy-substituted target compound .

Dodecanoic Acid Methyl Ester

Chain Length and Functionality: This ester () has a longer alkyl chain (C12 vs. C6) and lacks polar substituents, resulting in lower water solubility (<0.1 mg/mL) but higher volatility. The ethoxy group in 2-butyl-6-ethoxyhexanoic acid may improve aqueous miscibility relative to purely aliphatic esters .

Comparative Data Table

Compound Molecular Weight Key Substituents Solubility (Water) pKa/Key Reactivity
2-Butyl-6-ethoxyhexanoic acid 202.28 (calc.) Butyl, Ethoxy ~1.5 mg/mL (est.) ~4.7 (carboxylic acid)
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 237.21 Ethoxy-oxoacetamido 0.8 mg/mL 3.2 (carboxylic acid)
2-Amino-6-boronohexanoic acid 190.98 Amino, Borono 5.2 mg/mL 9.1 (NH2), 7.5 (B(OH)2)
Dodecanoic acid methyl ester 228.37 Methyl ester, C12 chain <0.1 mg/mL N/A (ester)

Research Implications and Gaps

  • Property Prediction : Ethoxy groups in aliphatic acids may reduce melting points compared to aromatic analogs () but enhance biocompatibility for drug delivery.
  • Data Limitations : Empirical studies on the target compound’s solubility, stability, and biological activity are scarce, highlighting a need for targeted research.

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